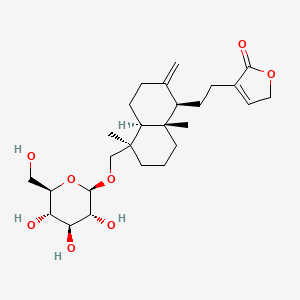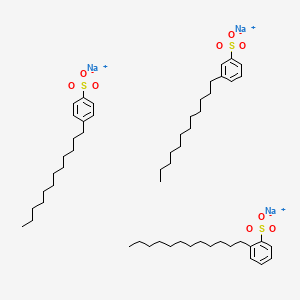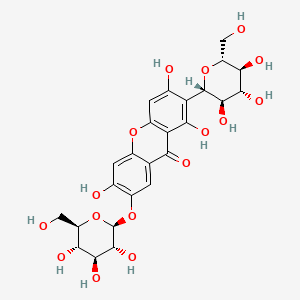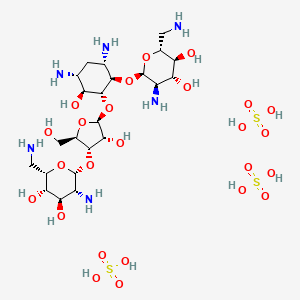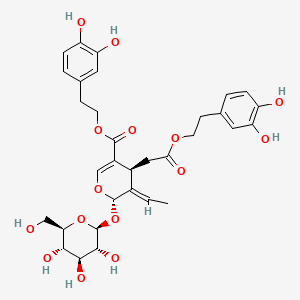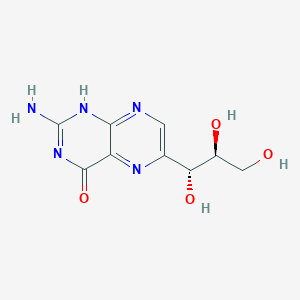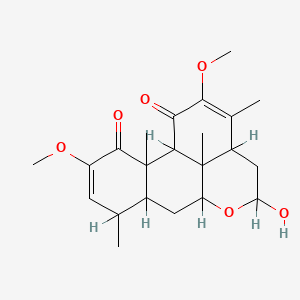
Proadifen
Vue d'ensemble
Description
Il est largement utilisé dans la recherche biochimique pour étudier le métabolisme des médicaments et l'inhibition enzymatique . Le Proadifen inhibe également la synthase neuronale de l'oxyde nitrique, le métabolisme de l'arachidonate dépendant du cytochrome P450, l'afflux transmembranaire de calcium et la synthèse du thromboxane plaquettaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Proadifen peut être synthétisé par estérification de l'acide 2,2-diphénylpentanoïque avec le 2-(diéthylamino)éthanol. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour surveiller la constance et la pureté du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le Proadifen subit diverses réactions chimiques, notamment :
Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fonctionnel ester.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent les enzymes du cytochrome P450 et l'oxygène moléculaire.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent réagir avec le this compound en conditions basiques.
Principaux produits formés
Oxydation : Métabolites hydroxylés.
Réduction : Dérivés réduits du this compound.
Substitution : Esters et amides substitués.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et le métabolisme des médicaments.
Biologie : Investigue le rôle des enzymes du cytochrome P450 dans divers processus biologiques.
Industrie : Utilisé dans le développement de nouveaux médicaments et de composés chimiques.
Mécanisme d'action
Le this compound exerce ses effets en inhibant les enzymes du cytochrome P450, qui sont responsables du métabolisme de divers médicaments et composés endogènes . Il se lie au groupe hème des enzymes du cytochrome P450, empêchant l'oxydation des substrats . De plus, le this compound inhibe la synthase neuronale de l'oxyde nitrique et l'afflux transmembranaire de calcium, contribuant à ses effets biologiques divers .
Applications De Recherche Scientifique
Proadifen has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Investigates the role of cytochrome P450 enzymes in various biological processes.
Medicine: Explores the potential therapeutic effects of cytochrome P450 inhibitors in treating diseases.
Industry: Utilized in the development of new drugs and chemical compounds.
Mécanisme D'action
Proadifen exerts its effects by inhibiting cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and endogenous compounds . It binds to the heme group of cytochrome P450 enzymes, preventing the oxidation of substrates . Additionally, this compound inhibits neuronal nitric oxide synthase and transmembrane calcium influx, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Propoxyphène : Un autre inhibiteur du cytochrome P450 avec des effets inhibiteurs similaires.
Norpropoxyphène : Un métabolite du propoxyphène avec des propriétés comparables.
Unicité du Proadifen
Le this compound est unique en raison de son inhibition à large spectre des enzymes du cytochrome P450 et de ses effets inhibiteurs supplémentaires sur la synthase neuronale de l'oxyde nitrique et l'afflux transmembranaire de calcium . Cela en fait un outil précieux dans la recherche biochimique et le développement de médicaments .
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQPLDRUZOSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-68-0 (hydrochloride) | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048452 | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-33-0 | |
| Record name | Proadifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proadifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proadifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROADIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Proadifen interact with its target, cytochrome P450?
A1: this compound binds with high affinity to the active site of CYP enzymes, particularly the microsomal forms found in the liver. [] This binding is often characterized as non-competitive and quasi-irreversible. [, ] this compound acts as a substrate for CYP enzymes, but its metabolism generates metabolites that remain tightly bound to the enzyme, effectively blocking its activity.
Q2: What are the downstream consequences of CYP inhibition by this compound?
A2: Inhibition of CYP enzymes by this compound disrupts the metabolism of a wide range of xenobiotics, including drugs, toxins, and environmental pollutants. [] This leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially enhancing their therapeutic effects but also increasing the risk of toxicity. [, , , ]
Q3: Does this compound affect cellular processes beyond drug metabolism?
A3: Research suggests this compound might also influence other cellular processes, including:* Ion channel modulation: Studies demonstrate this compound can inhibit potassium channels in smooth muscle cells, influencing vascular tone and contractility. [, , ] * Neurotransmitter release: this compound has been shown to modulate the release of neurotransmitters like dopamine, serotonin, glutamate, and γ-amino-butyric acid in rat brains, potentially contributing to its effects on behavior. [] * Cell growth and differentiation: In vitro studies suggest this compound can influence the growth and differentiation of certain cell types, including leukemia cells, potentially through mechanisms beyond CYP inhibition. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H27NO2·HCl and a molecular weight of 361.9 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research articles don't delve into detailed spectroscopic characterization, its structure has been confirmed through X-ray crystallography, providing insights into its three-dimensional conformation and potential binding interactions. []
Q6: What is known about the stability of this compound under various conditions?
A6: Specific information on the stability of this compound under various conditions (temperature, pH, light) is limited in the provided research.
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A9: this compound is well-absorbed following oral administration in rats, though it undergoes extensive first-pass metabolism in the liver, limiting its bioavailability. [] It exhibits preferential distribution to tissues, particularly the liver, where it exerts its primary pharmacological effects. [] While specific details on its metabolism and excretion pathways are limited within the provided research, it's understood that this compound is primarily eliminated via hepatic metabolism and biliary excretion. []
Q8: Does pre-treatment with this compound affect the pharmacokinetics of other drugs?
A10: Yes, this compound pretreatment significantly alters the pharmacokinetics of numerous drugs that undergo CYP-mediated metabolism. For instance, it increases the half-life of antipyrine and propranolol while decreasing their clearance in rat liver perfusion models. [] Similar effects have been observed with various other drugs, including antidepressants like imipramine. [, ]
Q9: How has the efficacy of this compound been investigated in in vitro settings?
A11: Numerous in vitro studies utilize this compound to elucidate the role of CYP enzymes in drug metabolism and other cellular processes. [, , , , ] For instance, it's used in microsomal preparations to study drug metabolism [, , ], in isolated blood vessels to investigate endothelium-dependent relaxation [, , ], and in cell culture models to assess effects on cell growth and differentiation. [, ]
Q10: What about this compound's in vivo efficacy? What animal models have been used?
A12: this compound has been extensively used in animal models, primarily rodents, to investigate its effects on drug metabolism, blood pressure regulation, and behavior. [, , , , , , ] For instance, it has been used in models of hypertension [], endotoxic shock [], and behavioral despair. []
Q11: Have there been any clinical trials involving this compound?
A13: While the provided research doesn't directly cite clinical trials, one study mentions that cytochrome P450 inhibitors, including this compound, are used clinically in treating cancer patients. []
Q12: What is the safety profile of this compound?
A12: Information on the safety profile of this compound in the provided research is limited. While it's a valuable research tool, its use as a therapeutic agent is restricted due to its potential for toxicity and a lack of selectivity in CYP enzyme inhibition.
Q13: What analytical methods are used to characterize and quantify this compound?
A15: Commonly employed analytical techniques include:* Radioimmunoassay: Used to measure this compound concentrations in plasma and tissues. [] * High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) to separate, identify, and quantify this compound and its metabolites in biological samples. [] * Spectrophotometry: Used to assess the activity of CYP enzymes in the presence of this compound. [, ]
Q14: Does this compound induce or inhibit drug-metabolizing enzymes?
A16: this compound is primarily known as a potent inhibitor of drug-metabolizing enzymes, particularly those belonging to the CYP family. [, , , , , , , ] Its ability to inhibit CYP enzymes is the basis for many of its pharmacological effects and its use as a research tool.
Q15: Are there alternative compounds with similar effects to this compound?
A17: Yes, numerous compounds can inhibit CYP enzymes, but their selectivity and potency vary widely. Some commonly used alternatives to this compound in research include:* Metyrapone: A relatively selective inhibitor of CYP3A4, an enzyme involved in the metabolism of a wide range of drugs. [, , ]* Ketoconazole: An antifungal agent that also inhibits CYP3A4, often used in research to study the role of this enzyme. []* Clotrimazole: Another antifungal agent that inhibits CYP enzymes, particularly those involved in arachidonic acid metabolism. [, , ]
Q16: How has research on this compound evolved over time?
A20: Initial studies primarily explored its role as a CYP inhibitor and its impact on drug metabolism. [, , , , , , ] Later research expanded to investigate its effects on other cellular processes like ion channel modulation, neurotransmitter release, and cell growth. [, , , , , , , , ] The development of more selective CYP inhibitors somewhat diminished its use as a potential therapeutic agent, but it remains a valuable research tool for elucidating the roles of CYP enzymes in various physiological and pathological processes.
Q17: What are some examples of cross-disciplinary research involving this compound?
A21: this compound's effects span various disciplines, fostering collaborations between:* Pharmacology and Toxicology: Researchers use this compound to study drug metabolism, drug interactions, and mechanisms of toxicity. [, , , , , ] * Physiology and Neuroscience: this compound helps unravel the roles of CYP enzymes and their metabolites in regulating blood pressure, vascular tone, and neurotransmission. [, , , , , , , ] * Cell Biology and Oncology: In vitro studies utilize this compound to investigate the influence of CYP enzymes on cell growth, differentiation, and responses to anticancer agents. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





